molecular formula C15H14O4 B589005 Methyl 3-(benzyloxy)-4-hydroxybenzoate CAS No. 1037072-57-3

Methyl 3-(benzyloxy)-4-hydroxybenzoate

Cat. No.: B589005
CAS No.: 1037072-57-3
M. Wt: 258.273
InChI Key: OGCHXLZPWLRMNN-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzyloxy group attached to the third carbon and a hydroxyl group attached to the fourth carbon of the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(benzyloxy)-4-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(benzyloxy)-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic ester is used as a protective group. This method allows for the selective functionalization of the benzoate ring and can be accomplished under mild conditions with high functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-(benzyloxy)-4-hydroxybenzaldehyde, while reduction of the ester group may produce 3-(benzyloxy)-4-hydroxybenzyl alcohol.

Scientific Research Applications

Methyl 3-(benzyloxy)-4-hydroxybenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzyloxy)-4-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.

    Methyl 3-(benzyloxy)-4-aminobenzoate: Contains an amino group instead of a hydroxyl group.

    Methyl 3-(benzyloxy)-4-nitrobenzoate: Contains a nitro group instead of a hydroxyl group.

Uniqueness

Methyl 3-(benzyloxy)-4-hydroxybenzoate is unique due to the presence of both a benzyloxy and a hydroxyl group on the benzoate ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 4-hydroxy-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCHXLZPWLRMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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